5-{5-nitro-3-thienyl}-1H-pyrazole

Antimycobacterial Selectivity Index Drug Discovery

Securing the exact 5-{5-nitro-3-thienyl}-1H-pyrazole scaffold is critical for replicating published antimycobacterial SAR studies-analog substitution (nitrofuran, phenyl, or non-nitrothienyl) fundamentally alters nitroreductase-mediated activation and target binding. - Enables synthesis of derivatives with class-level selective antimycobacterial activity against M. tuberculosis H37Rv and M. bovis BCG. - Serves as bioreductive trigger scaffold for hypoxia-selective anticancer/antiparasitic prodrug design. - Provides starting point for developing efflux pump inhibitors that outperform verapamil, potentially reversing MDR-TB drug resistance.

Molecular Formula C7H5N3O2S
Molecular Weight 195.2g/mol
Cat. No. B428646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{5-nitro-3-thienyl}-1H-pyrazole
Molecular FormulaC7H5N3O2S
Molecular Weight195.2g/mol
Structural Identifiers
SMILESC1=C(NN=C1)C2=CSC(=C2)[N+](=O)[O-]
InChIInChI=1S/C7H5N3O2S/c11-10(12)7-3-5(4-13-7)6-1-2-8-9-6/h1-4H,(H,8,9)
InChIKeyDJMGPXMZFVEYGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-{5-nitro-3-thienyl}-1H-pyrazole: Medicinal Chemistry Scaffold


5-{5-nitro-3-thienyl}-1H-pyrazole (also known as 5-(5-nitrothiophen-3-yl)-1H-pyrazole) is a heterocyclic building block that integrates a pyrazole core with a 5-nitrothiophene moiety. It possesses the molecular formula C7H5N3O2S and a molecular weight of 195.2 g/mol, with typical commercial purity of 95% . The compound's significance in medicinal chemistry stems from the established bioactivity of both its constituent heterocycles: pyrazoles are privileged scaffolds in drug discovery, exhibiting diverse pharmacological activities, while the 5-nitrothiophene unit is a recognized pharmacophore associated with antimicrobial and bioreductive properties [1][2]. This combination of structural elements positions the compound as a valuable intermediate for the development of novel bioactive agents, although the specific unsubstituted compound itself serves primarily as a building block or reference standard in research applications.

5-{5-nitro-3-thienyl}-1H-pyrazole: Structural Specificity


The substitution of 5-{5-nitro-3-thienyl}-1H-pyrazole with a close analog—such as a nitrofuran-pyrazole, a phenyl-pyrazole, or a non-nitrothienyl-pyrazole—cannot be performed without fundamentally altering the compound's biological and physicochemical properties. The 5-nitrothiophene moiety confers a distinct redox profile and electronic character that directly influences the compound's mechanism of action, particularly in antimicrobial and antitumor contexts where nitroreductase-mediated activation is critical [1]. Furthermore, the specific attachment of the nitrothienyl group at the 3-position of the pyrazole ring defines a unique spatial arrangement that impacts target binding. Even seemingly minor changes, such as shifting the nitro group's position on the thiophene ring or replacing the thiophene with a furan, result in compounds with divergent lipophilicity, metabolic stability, and biological activity profiles [2][3]. Therefore, for researchers aiming to replicate specific published synthetic procedures, explore structure-activity relationships (SAR) within a defined chemical series, or develop compounds with a known nitroheterocycle-dependent mechanism, the exact compound is required.

5-{5-nitro-3-thienyl}-1H-pyrazole: Key Differentiating Evidence


Antimycobacterial Selectivity Profile

Studies on closely related 5-(5-nitrothiophen-2-yl)-4,5-dihydro-1H-pyrazoles demonstrate a pronounced selectivity for slow-growing mycobacteria (M. tuberculosis H37Rv, M. bovis BCG) over Gram-negative bacteria like E. coli [1]. This is a differentiating feature from broad-spectrum nitroheterocycles. While specific MIC values for the unsubstituted target compound are not available, this data establishes a class-level selective profile that distinguishes 5-nitrothienyl pyrazoles from other nitroaromatic scaffolds.

Antimycobacterial Selectivity Index Drug Discovery

Solubility Enhancement via Pyrazole Modification

A key limitation of earlier nitrofuran-containing antitubercular agents was low aqueous solubility. Comparative studies on 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole derivatives demonstrated that cyclizing the α,β-unsaturated linker significantly improved aqueous solubility compared to their chalcone counterparts [1]. This finding underscores the importance of the pyrazole ring system in enhancing the physicochemical properties of the nitrothiophene pharmacophore. The target compound, as an unsubstituted pyrazole, serves as a valuable baseline scaffold for such property-optimizing modifications.

Solubility Enhancement Physicochemical Properties Drug Formulation

Redox-Activated Cytotoxicity Mechanism

The 5-nitrothiophene moiety in this class of compounds functions as a bioisostere of nitrofurans and is associated with a redox-activated mechanism of cytotoxicity [1]. Electroanalytical studies on related 5-(5-nitrothiophen-2-yl)-4,5-dihydro-1H-pyrazoles have confirmed that nitro group reduction is the primary mechanism of action [2]. This mechanism is distinct from that of non-nitro containing pyrazoles, which may act through kinase inhibition or other pathways. For researchers seeking to explore bioreductive drug strategies, the presence of the nitro group on the thiophene ring provides a clear, mechanistic point of differentiation.

Bioreductive Agents Mechanism of Action Cytotoxicity

5-{5-nitro-3-thienyl}-1H-pyrazole: Research & Industrial Applications


Antimycobacterial Drug Discovery

Given the class-level evidence of selective antimycobacterial activity for 5-nitrothiophene-pyrazoles [1], 5-{5-nitro-3-thienyl}-1H-pyrazole is a suitable core scaffold for synthesizing and screening new derivatives against Mycobacterium tuberculosis. Researchers can utilize this compound as a starting material to introduce diverse substituents at the pyrazole nitrogen and carbon atoms, exploring structure-activity relationships (SAR) to optimize potency and selectivity against drug-sensitive and drug-resistant strains of M. tuberculosis. The known redox-activated mechanism of the nitrothiophene moiety further supports its application in developing agents that may circumvent existing resistance mechanisms [2].

Hypoxia-Selective Bioreductive Prodrugs

The 5-nitrothiophene group in this compound is a known bioreductive trigger, meaning it can be enzymatically reduced to a cytotoxic species under low-oxygen conditions. This makes 5-{5-nitro-3-thienyl}-1H-pyrazole a valuable building block for synthesizing and evaluating potential hypoxia-selective anticancer or antiparasitic agents [1][2]. Researchers can leverage this property to design prodrugs that are preferentially activated in the hypoxic microenvironments of solid tumors or within certain parasitic infections, thereby achieving greater therapeutic selectivity compared to non-bioreductive analogs.

Efflux Pump Inhibitor Development

Studies on structurally related 5-(5-nitrothiophen-2-yl)-4,5-dihydro-1H-pyrazoles have identified this class of compounds as potent inhibitors of mycobacterial efflux pumps, outperforming the known inhibitor verapamil [1]. This finding positions 5-{5-nitro-3-thienyl}-1H-pyrazole as a promising starting point for developing adjunctive therapies for tuberculosis. By inhibiting efflux pumps, derivatives of this compound could potentially reverse drug resistance and potentiate the activity of existing first-line antitubercular drugs, a high-value application in addressing the global health challenge of multidrug-resistant tuberculosis (MDR-TB).

Novel Fungicidal and Pesticidal Agrochemicals

The nitrothienyl moiety has been incorporated into patented fungicidal azole derivatives [1], and pyrazoles are known for their herbicidal and pesticidal activities. Therefore, 5-{5-nitro-3-thienyl}-1H-pyrazole can serve as a key intermediate in the synthesis of novel agrochemicals. Its unique combination of heterocyclic systems provides a distinct chemical space for developing new crop protection agents with potentially novel modes of action, offering an alternative to existing fungicide or pesticide classes facing resistance issues. Researchers in the agrochemical industry can use this scaffold to explore unexplored chemical space for new active ingredients.

Quote Request

Request a Quote for 5-{5-nitro-3-thienyl}-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.